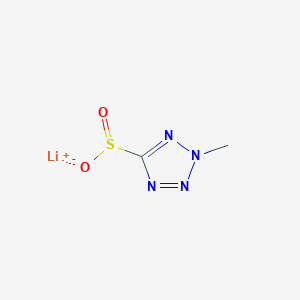

lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate is a chemical compound with the molecular formula C2H3LiN4O2S.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate typically involves the reaction of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinic acid with a lithium source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common lithium sources include lithium hydroxide or lithium carbonate, which react with the sulfinic acid in an aqueous or organic solvent medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Análisis De Reacciones Químicas

Types of Reactions

Lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonates.

Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .

Major Products

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit promising antimicrobial properties. Lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate has been evaluated for its efficacy against various bacterial strains. A study highlighted the compound's ability to inhibit the growth of Mycobacterium tuberculosis, which is crucial in the fight against tuberculosis, a major global health issue . The structure-activity relationship (SAR) studies suggest that modifications in the tetrazole ring can enhance its biological activity.

Anti-Cancer Properties

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Its mechanism involves interference with cellular processes essential for tumor growth. Preliminary data suggest that this compound may induce apoptosis in cancer cells through oxidative stress pathways . Further research is required to elucidate the exact mechanisms and optimize its therapeutic potential.

Materials Science

Synthesis of Functional Materials

this compound can be utilized in the synthesis of advanced materials. Its unique structure allows it to act as a precursor for nitrogen-rich polymers and coordination compounds. These materials are being explored for applications in energy storage and conversion technologies . The incorporation of lithium ions can enhance the conductivity and stability of these materials.

Catalytic Applications

The compound serves as a catalyst in various organic reactions. Its Lewis acid properties facilitate reactions such as Diels-Alder and Friedel-Crafts reactions, making it valuable in synthetic organic chemistry . The ability to promote these reactions under mild conditions increases its attractiveness for industrial applications.

Case Studies

Mecanismo De Acción

The mechanism of action of lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate involves its interaction with molecular targets through its sulfinic and tetrazole functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its binding affinity and specificity towards different enzymes and receptors .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate include other tetrazole derivatives and sulfinic acid salts, such as:

- Sodium 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate

- Potassium 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate

- Lithium 2H-1,2,3,4-tetrazole-5-sulfinate

Uniqueness

What sets this compound apart is its specific combination of lithium ion with the tetrazole-sulfinic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications, particularly in the field of advanced materials and pharmaceuticals .

Actividad Biológica

Lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate (LiMTZ) is a compound gaining attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C3H6N4O2S

- Molecular Weight : 154.08 g/mol

- CAS Number : Not specified in the sources.

LiMTZ is a sulfinic acid derivative of tetrazole, which is known for its diverse biological activities. The lithium ion enhances the solubility and bioavailability of the compound in biological systems.

LiMTZ exhibits several mechanisms of action that contribute to its biological activity:

- Neuroprotective Effects : Lithium compounds are widely recognized for their neuroprotective properties. They may modulate neurotransmitter release and reduce oxidative stress in neuronal cells.

- Antioxidant Activity : The sulfinic group in LiMTZ suggests potential antioxidant properties, which can help in scavenging free radicals and reducing oxidative damage in cells.

- Metal Ion Chelation : LiMTZ can chelate metal ions, which may prevent metal-induced toxicity and enhance cellular functions by stabilizing essential metal ions in biological systems .

Neuroprotection

A study demonstrated that lithium compounds can protect against neurodegeneration by inhibiting glycogen synthase kinase 3 (GSK-3), a key enzyme involved in neuroinflammation and apoptosis. LiMTZ was shown to reduce neuronal cell death in vitro when exposed to neurotoxic agents .

Antioxidant Properties

Research comparing various sulfinates revealed that LiMTZ exhibited significant antioxidant activity. It was effective in reducing lipid peroxidation levels in rat brain homogenates, suggesting its potential as a therapeutic agent against oxidative stress-related disorders .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving rats subjected to induced oxidative stress, administration of LiMTZ resulted in a marked decrease in markers of oxidative damage (e.g., malondialdehyde levels) and an increase in antioxidant enzyme activities (e.g., superoxide dismutase). These findings support the compound's potential as a protective agent against neurodegenerative conditions .

Case Study 2: Chelation Therapy

LiMTZ was tested for its efficacy as a metal ion chelator in a model of heavy metal toxicity. The results indicated that LiMTZ significantly reduced lead accumulation in tissues and improved biochemical parameters related to liver function compared to untreated controls .

Summary of Findings

Propiedades

IUPAC Name |

lithium;2-methyltetrazole-5-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S.Li/c1-6-4-2(3-5-6)9(7)8;/h1H3,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXBSTGKCAERLE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1N=C(N=N1)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3LiN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.